(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid
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Overview
Description
TRULI, also known as Lats-IN-1, is a potent and ATP-competitive inhibitor of Lats1 and Lats2 kinases. These kinases are core enzymes in the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis. TRULI has been shown to induce robust Yap nuclear translocation and prevent Yap phosphorylation, leading to increased cell proliferation in various tissues .
Scientific Research Applications
TRULI has a wide range of scientific research applications, including:
Chemistry: TRULI is used as a tool compound to study the Hippo signaling pathway and its role in cell proliferation and apoptosis.
Biology: TRULI is used to induce cell proliferation in various cell lines and tissues, making it valuable for studying cell growth and regeneration.
Medicine: TRULI has potential therapeutic applications in regenerative medicine, particularly in promoting the regeneration of sensory receptors in the inner ear and cardiomyocytes.
Industry: TRULI is used in the development of new drugs and therapeutic agents targeting the Hippo signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRULI involves several steps, starting with the preparation of the core structure. The key steps include:
Formation of the core structure: The core structure of TRULI is synthesized through a series of condensation reactions involving aromatic amines and thiophene derivatives.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against Lats1 and Lats2 kinases.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of 99.98%.
Industrial Production Methods
Industrial production of TRULI follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale batch synthesis is carried out in industrial reactors, ensuring consistent quality and yield.
Purification and quality control: The product is purified using industrial-scale HPLC and subjected to rigorous quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
TRULI undergoes various chemical reactions, including:
Oxidation: TRULI can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert TRULI to its corresponding thiol derivatives.
Substitution: TRULI can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Mechanism of Action
TRULI exerts its effects by inhibiting Lats1 and Lats2 kinases, which are key components of the Hippo signaling pathway. By preventing the phosphorylation of Yap, TRULI promotes Yap nuclear translocation, leading to increased transcription of genes involved in cell proliferation. This mechanism is crucial for its role in promoting cell growth and regeneration in various tissues .
Comparison with Similar Compounds
Similar Compounds
Verteporfin: Another inhibitor of the Hippo signaling pathway, but it works by inhibiting the interaction between Yap and TEAD transcription factors.
XMU-MP-1: A small molecule inhibitor of MST1/2 kinases, upstream regulators of Lats1/2 in the Hippo pathway.
Dasatinib: A multi-kinase inhibitor that also targets Lats kinases but with less specificity compared to TRULI.
Uniqueness of TRULI
TRULI is unique due to its high specificity and potency as an inhibitor of Lats1 and Lats2 kinases. Its ability to induce robust Yap nuclear translocation and promote cell proliferation in various tissues makes it a valuable tool for studying the Hippo signaling pathway and its potential therapeutic applications .
Properties
IUPAC Name |
(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-PRJMDXOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.